Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol
Description
Properties
CAS No. |
22144-55-4 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aS,4R,5S,6S,7R,7aR)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m0/s1 |
InChI Key |
SOONKKMMJCQOLI-JYRVZRIJSA-N |
SMILES |
C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H]([C@@H]3O2)O)O)O)O |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O |
Synonyms |
2,3-O-chmi 2,3-O-cyclohexylidene-myo-inositol |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process typically employs para-toluenesulfonic acid (p-TSA) as a catalyst in anhydrous toluene under reflux conditions (110–120°C). The stoichiometric ratio of cyclohexanone to myo-inositol is critical to favor mono-protection over di-protection. A molar ratio of 1:1.2 (myo-inositol:cyclohexanone) minimizes di-O-cyclohexylidene byproducts. Water generated during ketal formation is removed via azeotropic distillation to shift the equilibrium toward product formation.
Key Reaction Parameters:
| Parameter | Optimal Value |
|---|---|
| Catalyst | p-TSA (5 mol%) |
| Solvent | Toluene |
| Temperature | 110–120°C (reflux) |
| Reaction Time | 12–24 hours |
| Cyclohexanone Ratio | 1.2 equiv. per myo-inositol |
Stereochemical Considerations
The reaction preserves the stereochemistry of myo-inositol, as evidenced by nuclear magnetic resonance (NMR) analysis of the product. The spirocyclic structure arises from the equatorial orientation of the cyclohexylidene group, which minimizes steric strain. Computational studies suggest that the transition state involves protonation of the carbonyl oxygen in cyclohexanone, followed by nucleophilic attack by the 2,3-diol of myo-inositol.
Purification and Characterization
Isolation Techniques
Crude product is purified via:
Analytical Data
-
NMR (400 MHz, DMSO-d6) : δ 4.85 (d, 2H, OH), 4.12 (m, 2H, H-2,3), 3.70–3.40 (m, 4H, H-4,5,6,7), 1.60–1.20 (m, 10H, cyclohexyl).
Comparative Analysis of Methods
| Method | Acid-Catalyzed | Base-Mediated |
|---|---|---|
| Yield | 68–72% | 40–50% |
| Purity | >95% | 85–90% |
| Reaction Time | 12–24 h | 8–12 h |
| Stereo Retention | Complete | Partial |
| Scalability | Industrial feasible | Lab-scale only |
Industrial-Scale Optimization
For large-scale production, the acid-catalyzed method is preferred due to higher yields and easier process control. Key modifications include:
-
Continuous Water Removal : Rotary evaporators or molecular sieves enhance reaction efficiency.
-
Catalyst Recycling : p-TSA can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
-
Green Solvents : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield .
Chemical Reactions Analysis
Types of Reactions
Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ether linkages and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar spirocyclic structure but differ in their functional groups and biological activities.
Spiroindole Derivatives: These compounds are known for their bioactivity against cancer cells and other diseases.
Biological Activity
Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol (CAS No. 22144-55-4) is a complex organic compound notable for its unique spirocyclic structure and multiple hydroxyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- IUPAC Name : (3aS,4R,5S,6S,7R,7aR)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol
- InChI Key : SOONKKMMJCQOLI-J
The compound features both six-membered and five-membered rings which contribute to its stability and reactivity. The presence of hydroxyl groups makes it an interesting subject for biological studies due to its potential interactions with biological macromolecules.
This compound exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence various biochemical pathways.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications due to its bioactive properties. Some of the notable areas of investigation include:
- Antioxidant Activity : The hydroxyl groups in the structure are known to exhibit antioxidant properties which can protect cells from oxidative stress.
- Enzyme Inhibition : Studies have suggested that the compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Properties
A study conducted on the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. The compound was tested using the DPPH assay method which showed a dose-dependent response.
Case Study: Enzyme Inhibition
In vitro assays have shown that this compound inhibits α-glucosidase activity. This inhibition could be beneficial in managing blood glucose levels in diabetic patients. Further research is needed to explore its mechanism of action and potential clinical applications.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves cyclization reactions under controlled conditions. One common method includes the acid-catalyzed reaction of cyclohexanediol with aromatic carbonitriles. Industrial production may utilize continuous flow reactors to enhance yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
